molecular formula C11H15N3O2 B2477192 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361638-67-5

1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2477192
CAS RN: 2361638-67-5
M. Wt: 221.26
InChI Key: RPYAPSWBMRJFDT-UHFFFAOYSA-N
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Description

The compound “1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction between different Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization . The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . The reaction of carboxylic acids with N -isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .

Mechanism of Action

While the exact mechanism of action for “1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one” is not specified in the available data, it’s worth noting that oxadiazole derivatives show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .

properties

IUPAC Name

1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-3-10(15)14-6-4-9(5-7-14)11-13-12-8(2)16-11/h3,9H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYAPSWBMRJFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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